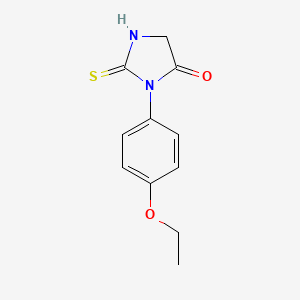

3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one

Description

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)13-10(14)7-12-11(13)16/h3-6H,2,7H2,1H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPYYANHAHKFBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954071 | |

| Record name | 3-(4-Ethoxyphenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24795859 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32261-88-4 | |

| Record name | Hydantoin, 3-(p-ethoxyphenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032261884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Ethoxyphenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 4-Ethoxyphenyl Isothiocyanate with Glycine Derivatives

A widely employed route involves the condensation of 4-ethoxyphenyl isothiocyanate with glycine ethyl ester. The reaction proceeds in two stages:

- Formation of a Thiourea Intermediate :

Glycine ethyl ester reacts with 4-ethoxyphenyl isothiocyanate in pyridine at 40°C for 24 hours, yielding a thiourea-linked intermediate. - Cyclization Under Acidic Conditions :

The intermediate undergoes cyclization in refluxing 2 N hydrochloric acid, forming the imidazolidin-4-one core.

Key Conditions :

Alternative Route via Benzil and Thiourea

Adapting methods for analogous thiohydantoins, benzil derivatives may react with thiourea under basic conditions. For 3-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one, 4-ethoxybenzil is treated with thiourea in dimethyl sulfoxide (DMSO) and aqueous potassium hydroxide under microwave irradiation (750 W, 9 pulses). This one-pot method enhances reaction efficiency, reducing time from hours to minutes.

Advantages :

Microwave-Assisted Synthesis

Optimization of Microwave Parameters

Microwave synthesis significantly improves yield and purity. A representative protocol involves:

- Reagents : 4-ethoxybenzil (1 equiv), thiourea (1.2 equiv)

- Solvent System : DMSO/KOH (3:1 v/v)

- Irradiation : 750 W, 9 pulses (30 seconds each)

- Workup : Neutralization with HCl, extraction with ethyl acetate.

Outcome :

- Yield: 68–72%

- Purity: >95% (HPLC)

Post-Synthetic Alkylation Strategies

Introducing the 4-Ethoxyphenyl Group

For derivatives lacking direct aromatic substitution, alkylation of pre-formed imidazolidinones is feasible. For example, 3-unsubstituted-2-thioxoimidazolidin-4-one reacts with 4-ethoxyphenyl bromide in dimethylformamide (DMF) using sodium hydride as a base.

Reaction Scheme :

$$

\text{Imidazolidinone} + \text{4-Ethoxyphenyl Bromide} \xrightarrow{\text{NaH, DMF}} \text{3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one}

$$

Conditions :

- Temperature: 80°C, 12 hours

- Yield: 45–50%

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 50–60 | 24–48 h | High purity, scalable | Multi-step, solvent-intensive |

| Microwave-Assisted | 68–72 | <1 h | Rapid, energy-efficient | Specialized equipment required |

| Alkylation | 45–50 | 12 h | Flexibility in substitution | Lower yield, byproduct formation |

Characterization and Validation

Spectroscopic Data

Purity Assessment

Challenges and Optimization Opportunities

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Switching to ethanol/water mixtures reduces toxicity without compromising yield.

Catalytic Enhancements

Lewis acids (e.g., ZnCl$$_2$$) may accelerate cyclization steps, though their efficacy for ethoxyphenyl derivatives remains untested.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone

Reduction: Reduction of the imidazolidinone ring to form corresponding amines

Substitution: Nucleophilic substitution reactions at the ethoxyphenyl group

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst

Major Products Formed

Oxidation: Sulfoxides and sulfones

Reduction: Amines and reduced imidazolidinone derivatives

Substitution: Halogenated ethoxyphenyl derivatives

Scientific Research Applications

3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds

Biology: Investigated for its potential antimicrobial and antifungal activities

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the ethoxyphenyl group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Bioactivities of Selected Thiohydantoin Derivatives

Physicochemical Properties

Lipophilicity and hydrogen-bonding capacity significantly influence bioavailability:

- LogP : Analogs with 4-ethoxyphenyl groups (e.g., CAS 62468-55-7) exhibit logP values ~3.7, indicating moderate lipophilicity suitable for CNS penetration .

- Hydrogen Bonding : The thioxo group at C2 and carbonyl at C4 serve as hydrogen bond acceptors, enhancing interactions with targets like FAAH (fatty acid amide hydrolase) .

Table 2: Physicochemical Comparison

Biological Activity

3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one is a compound belonging to the class of thioxoimidazolidinones, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂N₂O₂S

- Molecular Weight : 236.29 g/mol

- Structural Features : The compound features an ethoxy group attached to a phenyl ring at the 4-position, which may enhance its solubility and bioavailability compared to other analogs.

Synthesis Methods

The synthesis of 3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one can be achieved through various methods, emphasizing efficiency and yield. Common approaches include:

- Heterocyclization of Substrates : This method involves the reaction of different substrates to form the imidazolidinone structure.

- One-Pot Synthesis : A streamlined approach that combines multiple steps into one reaction vessel to increase efficiency.

Biological Activities

Research indicates that 3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one exhibits notable biological activities, including:

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of 2-thioxoimidazolidin-4-one have shown significant cytotoxicity against HepG2 liver cancer cells with IC₅₀ values lower than standard chemotherapeutics like Staurosporine and 5-Fu .

- Antimicrobial Properties : Compounds within this class have been evaluated for their antimicrobial activity against various bacterial and fungal strains, indicating potential therapeutic applications in infectious diseases.

Cytotoxicity Against HepG2 Cells

A study investigating the cytotoxic effects of 2-thioxoimidazolidin-4-one derivatives reported that certain compounds exhibited significant apoptosis induction in HepG2 cells. The treatment led to:

- Cell Cycle Arrest : Notable arrest at the G2/M phase.

- Gene Expression Modulation : Enhanced expression of pro-apoptotic genes (e.g., p53, PUMA) while inhibiting anti-apoptotic genes (e.g., Bcl-2) was observed .

Antioxidant Activity

In vivo studies demonstrated that treatment with certain derivatives resulted in increased antioxidant levels (e.g., CAT, SOD) and reduced oxidative stress markers in tumor-bearing mice. This suggests a protective mechanism against cancer-induced oxidative damage .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one | Contains a methoxy group instead of ethoxy | Anticancer properties |

| 3-(2-Ethoxyphenyl)-2-thioxoimidazolidin-4-one | Ethoxy group at the 2-position | Antimicrobial activity |

| 3-(Phenyl)-2-thioxoimidazolidin-4-one | Lacks substituents on the phenyl ring | General biological activity |

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions or Michael additions. For example:

- Condensation with aldehydes : Reacting 3-amino-2-thioxoimidazolidin-4-one derivatives with aromatic aldehydes (e.g., 2-chlorobenzaldehyde) in ethanol under basic conditions (NaOH) yields substituted products. IR and NMR data are critical for confirming functional groups like C=CH (olefinic) and CH=N (imine) .

- Michael addition : 2-Thioxoimidazolidin-4-one derivatives can be synthesized via Michael addition of 3-ethylhydrazinoacetate to N-substituted maleimides, followed by reaction with isothiocyanates .

Optimization : Varying solvents (e.g., ethanol vs. DMF), catalysts (e.g., NaOH vs. piperidine), and temperature (room temperature vs. reflux) can improve yields. Design of Experiments (DoE) approaches are recommended for systematic optimization .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing 3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one?

- Spectroscopy :

- IR : Identify ν(NH) (~3260 cm⁻¹) and ν(C=S) (~1200 cm⁻¹) stretches .

- NMR : H NMR signals for olefinic protons (δ 6.70–8.58 ppm) and C NMR signals for imine carbons (δ ~143 ppm) are diagnostic .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry and confirms tautomeric forms. For example, SHELXL refines bond lengths and angles with R factors < 0.1 .

Q. How can researchers synthesize and characterize metal complexes of this compound?

- Synthesis : React the ligand with metal salts (e.g., Co(II), Ni(II), Pd(II)) in ethanol/water mixtures. Stoichiometric ratios (1:1 or 1:2 metal:ligand) and pH control (e.g., ammonium hydroxide) are critical .

- Characterization :

- Conductivity measurements to determine electrolyte type.

- UV-Vis spectroscopy to identify d-d transitions (e.g., λmax ~600 nm for Co(II)).

- Magnetic susceptibility for oxidation state confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in cytotoxicity or antiparasitic activity may arise from:

- Purity : Use HPLC (>95% purity) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) to verify sample quality .

- Assay protocols : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times (24–72 hours).

- Structural modifications : Compare activities of derivatives (e.g., halogen substituents vs. methoxy groups) to identify structure-activity relationships (SARs) .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., Schistosoma mansoni)?

- In vitro assays : Expose adult parasites to the compound (10–100 μM) and monitor tegumental damage via scanning electron microscopy (SEM). Key metrics include spine loss and sucker collapse .

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with parasite enzymes (e.g., thioredoxin glutathione reductase). Validate with mutagenesis studies .

Q. How can computational methods enhance the design of derivatives with improved stability or activity?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- MD simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., root-mean-square deviation < 2 Å) .

Q. What experimental approaches are suitable for analyzing the compound’s stability under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.

- Thermal analysis : Perform TGA/DSC to determine decomposition temperatures (>200°C indicates thermal stability) .

- Light sensitivity : Store samples under UV light (254 nm) and assess photodegradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.